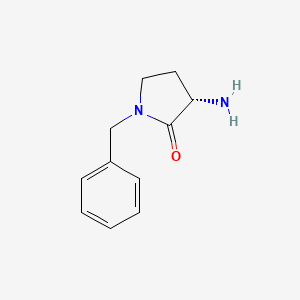

(S)-N-benzyl-3-aminopyrrolidinone

CAS No.:

Cat. No.: VC14159708

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O |

|---|---|

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | (3S)-3-amino-1-benzylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C11H14N2O/c12-10-6-7-13(11(10)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2/t10-/m0/s1 |

| Standard InChI Key | PYQJCASYSZKDLN-JTQLQIEISA-N |

| Isomeric SMILES | C1CN(C(=O)[C@H]1N)CC2=CC=CC=C2 |

| Canonical SMILES | C1CN(C(=O)C1N)CC2=CC=CC=C2 |

Introduction

Chemical and Physical Properties

The compound’s molecular formula is , with a molecular weight of 176.26 g/mol . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 100–105°C (3 mm Hg) | |

| Density | 1.02 g/cm³ | |

| Refractive Index | ||

| Optical Rotation | (neat) | |

| Flash Point | >230°F (>110°C) | |

| pKa | 9.74 ± 0.20 (predicted) |

The compound is typically a colorless to pale yellowish liquid under standard conditions and is sensitive to air oxidation, necessitating storage under inert gas (e.g., nitrogen or argon) at 2–8°C .

Synthesis and Manufacturing

Synthetic Routes

(S)-N-Benzyl-3-aminopyrrolidine is synthesized via asymmetric catalysis or resolution techniques. A common approach involves the stereoselective reduction of pyrrolidinone precursors followed by benzylation. For example:

-

Chiral Resolution: Racemic 3-aminopyrrolidine is resolved using chiral acids (e.g., tartaric acid) to isolate the (S)-enantiomer .

-

Asymmetric Hydrogenation: Enantioselective hydrogenation of pyrrolidine-derived enamines using transition metal catalysts (e.g., Ru-BINAP complexes) .

Industrial-scale production often employs continuous flow chemistry to enhance yield and optical purity (>99% e.e.) .

Key Manufacturers

Major global suppliers include:

-

Toray Fine Chemicals Co., Ltd.: Produces the compound under the trade name S-BAP, with >99% purity and optical purity .

-

TCI America: Supplies (3S)-(+)-1-Benzyl-3-aminopyrrolidine at ≥98.0% purity .

-

Hai Feng Chemical Co., Ltd.: A Chinese manufacturer specializing in pharmaceutical intermediates .

Applications in Pharmaceuticals and Agrochemicals

Chiral Intermediates

The compound’s rigid pyrrolidine scaffold and stereogenic center make it valuable for synthesizing bioactive molecules:

-

Anticancer Agents: Derivatives inhibit Src kinase, a target in metastatic cancers . For instance, thiazolyl acetamide analogs show values of 1.34 µM in NIH3T3/c-Src527F cells .

-

Antiviral Drugs: Used in the synthesis of protease inhibitors targeting hepatitis C and HIV .

-

Agrochemicals: Serves as a precursor for herbicides with chiral specificity .

Case Study: Src Kinase Inhibitors

In a 2011 study, (S)-N-benzyl-3-aminopyrrolidine was incorporated into thiazolyl acetamide derivatives (e.g., compound 8a), which demonstrated potent Src kinase inhibition () . The benzyl group enhances binding affinity to the substrate pocket, while the pyrrolidine ring stabilizes the bioactive conformation .

Market Analysis and Production Trends

Global Demand

The market for (S)-N-benzyl-3-aminopyrrolidine is driven by rising demand for enantiopure pharmaceuticals. Key statistics include:

-

Production Volume: Toray Fine Chemicals produces 50 kg batches in plastic drums .

-

Pricing: Ranges from $0.1–$1.0 per gram, depending on purity and supplier .

Regional Insights

-

Asia-Pacific: Dominates production, with Chinese manufacturers like Hai Feng Chemical leveraging cost-effective synthesis routes .

-

North America: Focuses on high-purity grades for preclinical research .

Future Prospects

Research is exploring:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume